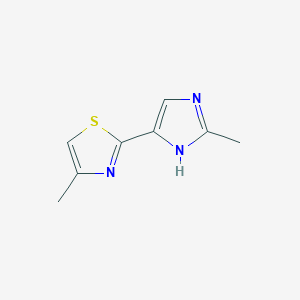

4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole

Description

Historical Context and Discovery

The development of imidazole-thiazole hybrid compounds emerged from the broader historical evolution of heterocyclic chemistry, which has its roots in the mid-19th century discoveries of fundamental heterocyclic structures. Imidazole was first reported in 1858 by the German chemist Heinrich Debus, although various imidazole derivatives had been discovered as early as the 1840s. The systematic exploration of thiazole compounds followed similar timelines, with thiazole itself being characterized as a pale yellow liquid with distinctive chemical properties that positioned it as a crucial building block in medicinal chemistry. The specific compound 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole represents a more recent advancement in synthetic chemistry, emerging from contemporary efforts to create hybrid molecules that combine the beneficial properties of multiple heterocyclic systems.

The synthesis of imidazole-thiazole hybrids gained momentum through the development of reliable synthetic methodologies, particularly the Hantzsch thiazole synthesis, which provided a robust framework for constructing thiazole rings with various substituents. This synthetic approach, involving the reaction of phenacyl bromides with thiosemicarbazide derivatives, has enabled the systematic exploration of hybrid compounds containing both imidazole and thiazole functionalities. The historical development of these compounds reflects the evolution of medicinal chemistry from single-ring heterocycles to more complex multi-ring systems designed to address specific therapeutic challenges.

Research into compounds similar to 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole has been documented in various studies examining the synthesis and characterization of thiazole derivatives bearing imidazole moieties. These investigations have established foundational methodologies for creating diverse structural variants, leading to the identification of specific compounds with promising biological activities. The compound's emergence as a research target reflects the broader trend toward hybrid molecule design in contemporary pharmaceutical research.

Significance in Heterocyclic Chemistry Research

The significance of 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole in heterocyclic chemistry research stems from its representation of strategic molecular hybridization principles that have become central to modern drug design. Heterocyclic compounds, particularly those containing nitrogen-containing five-membered rings, constitute approximately 85 percent of biologically active scaffolds, making them fundamental to pharmaceutical development. The compound exemplifies how the combination of imidazole and thiazole rings can create synergistic effects that enhance biological activity beyond what either ring system might achieve independently.

The thiazole component of the molecule contributes significant electronic properties due to its greater pi-electron delocalization compared to oxazole rings, resulting in enhanced aromaticity. This aromatic character is evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring currents that influence the compound's overall electronic structure. The imidazole portion provides amphoteric properties, functioning both as an acid with a pKa of 14.5 and as a base with a conjugate acid pKa of approximately 7, making it approximately sixty times more basic than pyridine.

Research into imidazole-thiazole hybrids has demonstrated their potential to address key challenges in contemporary medicinal chemistry, including multidrug resistance and the need for compounds with improved pharmacokinetic properties. The strategic replacement of single heterocyclic systems with hybrid frameworks like that found in 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole has proven beneficial for enhancing water solubility while maintaining biological activity. Studies have shown that imidazole rings are generally more hydrophilic than thiazole rings, leading to improved aqueous solubility that simplifies formulation and potential in vivo applications.

The compound's significance extends to its role in structure-activity relationship studies, where systematic modifications of the imidazole and thiazole rings have provided insights into the molecular features responsible for biological activity. Research has indicated that the positioning and substitution patterns of methyl groups on both ring systems can significantly influence the compound's interaction with biological targets.

Positioning within Imidazole-Thiazole Hybrid Compounds

Within the broader class of imidazole-thiazole hybrid compounds, 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole occupies a distinctive position characterized by its specific substitution pattern and ring connectivity. The compound features a direct connection between the imidazole and thiazole rings at the 2-position of the thiazole and the 4-position of the imidazole, creating a planar, conjugated system that facilitates electronic communication between the two heterocyclic units. This connectivity pattern differs from other hybrid architectures where the rings might be separated by linker groups or connected through different positions.

The specific methyl substitutions present in 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole contribute to its unique properties within this compound class. The methyl group at the 4-position of the thiazole ring and the methyl group at the 2-position of the imidazole ring provide steric and electronic effects that influence the compound's overall conformation and reactivity. These substitutions are strategically positioned to avoid significant steric clashes while providing beneficial electronic donations that can enhance the compound's stability and biological activity.

Comparative studies of related imidazole-thiazole hybrids have revealed that the specific substitution pattern found in 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole represents an optimized structure for certain biological applications. Research has demonstrated that compounds with similar connectivity patterns but different substitution schemes exhibit varying degrees of antimicrobial and anticancer activities, highlighting the importance of the precise structural features present in this compound.

The compound's positioning within the broader family is further defined by its synthetic accessibility through established methodologies. The synthesis typically involves reactions between appropriately substituted phenacyl bromides and imidazole-hydrazinecarbothioamide derivatives, utilizing the well-established Hantzsch thiazole synthesis approach. This synthetic route positions the compound as a readily accessible member of the hybrid class, facilitating systematic structure-activity relationship studies and biological evaluations.

Current Research Interest and Applications Overview

Current research interest in 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole and related compounds stems primarily from their demonstrated potential as antimicrobial and anticancer agents. Recent studies have shown that imidazole-thiazole hybrids exhibit moderate to excellent antimicrobial activities against various bacterial and fungal strains, with some derivatives showing particularly promising results. The compound class has been evaluated using serial dilution methods to determine minimum inhibitory concentrations, providing quantitative measures of their antimicrobial efficacy.

Research into the anticancer properties of imidazole-thiazole hybrids has revealed significant potential, particularly against hepatocellular carcinoma cell lines. Studies have demonstrated that certain derivatives within this compound class exhibit potent inhibitory activity with IC50 values comparable to or better than standard chemotherapy agents like sorafenib. The anticancer mechanism appears to involve competitive binding to the colchicine binding site in alpha-beta tubulin dimers, disrupting tubulin polymerization and affecting cancer cell division.

Contemporary research has focused on understanding the structure-activity relationships that govern the biological activities of compounds like 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole. Molecular docking studies have been employed to elucidate the interactions between these compounds and their biological targets, providing insights into the molecular features responsible for their therapeutic effects. These computational approaches have been complemented by molecular dynamics simulations and ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions, creating comprehensive profiles of the compounds' pharmaceutical potential.

The synthesis of imidazole-thiazole hybrids has benefited from advances in green chemistry methodologies, with researchers developing environmentally friendly synthetic routes that employ catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to achieve high yields while minimizing environmental impact. These synthetic improvements have made compounds like 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole more accessible for biological evaluation and potential pharmaceutical development.

Research applications have expanded beyond traditional antimicrobial and anticancer studies to include investigations of these compounds as potential treatments for drug-resistant infections. The unique mechanism of action exhibited by imidazole-thiazole hybrids, which differs from conventional antibiotics, positions them as promising candidates for addressing the growing challenge of antimicrobial resistance. Current studies are exploring their efficacy against multidrug-resistant bacterial strains and investigating their potential for combination therapies with existing antimicrobial agents.

Properties

IUPAC Name |

4-methyl-2-(2-methyl-1H-imidazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-4-12-8(10-5)7-3-9-6(2)11-7/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONOWOVJXRSHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CN=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazone Route via Imidazolyl Ketones

A notable method involves reacting 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylhydrazinecarbothioamide in absolute ethanol with catalytic concentrated hydrochloric acid. This produces carbothioamide intermediates in high yield (referred to as compounds 3a, 3b in the literature).

- Reaction conditions : Absolute ethanol, catalytic conc. HCl, room temperature.

- Key intermediate : Thiosemicarbazone derivative with NH and C=S functional groups confirmed by IR spectroscopy (bands at 3254–3207 and 1269–1265 cm⁻¹, respectively).

Cyclization to 1,3-Thiazole Derivatives

The carbothioamide intermediates are then reacted with hydrazonyl chlorides in ethanol with triethylamine under reflux, leading to nucleophilic substitution followed by cyclization to yield 1,3-thiazole derivatives.

- Reaction conditions : Absolute ethanol, triethylamine, reflux.

- Mechanism : Nucleophilic substitution on hydrazonyl chloride followed by intramolecular cyclization.

- Yields : Good yields reported for 1,3-thiazole derivatives (compounds 6a–6f).

An alternative cyclization method involves reacting the carbothioamide intermediates with chloroacetone to form thiazole precursors, followed by diazotization with 4-methylbenzenediazonium chloride to yield substituted thiazoles.

Formation of Thiazolidinone Derivatives

Further reaction of carbothioamide intermediates with ethyl chloroacetate in ethanol in the presence of sodium acetate under reflux yields thiazolidinone derivatives, which are related heterocycles containing the thiazole ring system.

Comparative Table of Key Preparation Steps

| Step | Reactants & Conditions | Product Type | Key Features | Yield & Notes |

|---|---|---|---|---|

| 1 | 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one + N-arylhydrazinecarbothioamide, EtOH, conc. HCl (cat.) | Carbothioamide intermediate | NH and C=S groups confirmed by IR | High yield |

| 2a | Carbothioamide + Hydrazonyl chlorides, EtOH, triethylamine, reflux | 1,3-Thiazole derivatives | Cyclization via nucleophilic substitution | Good yield |

| 2b | Carbothioamide + Chloroacetone, then diazotization with 4-methylbenzenediazonium chloride | Substituted thiazoles | Alternative cyclization route | High yield |

| 3 | Carbothioamide + Ethyl chloroacetate, EtOH, AcONa, reflux | Thiazolidinone derivatives | Presence of C=O confirmed by IR | High yield |

Additional Synthetic Considerations

- Role of Thioamide Group : The thioamide functionality is crucial for the cyclization step, serving as the nucleophilic sulfur source to form the thiazole ring.

- Spectroscopic Confirmation : IR, ^1H NMR, and ^13C NMR data confirm the formation of the heterocyclic ring system, with disappearance of carbonyl bands and appearance of characteristic thiazole signals.

- Reaction Medium : Ethanol is commonly used as solvent, sometimes with catalytic acid or base to facilitate reaction progress.

- Temperature : Reflux conditions are typical for cyclization steps to ensure completion.

Summary of Research Findings

- The synthetic routes described provide efficient access to 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole and related derivatives with high yields.

- The flexibility of the carbothioamide intermediate allows for multiple cyclization strategies, including hydrazonyl chloride and chloroacetone pathways.

- These methods have been validated by elemental analysis and comprehensive spectral data, confirming the structures and purity of the products.

- The synthetic protocols are adaptable for generating diverse substituted thiazole-imidazole hybrids, important for further biological and chemical studies.

Chemical Reactions Analysis

4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

The chemical formula for 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole is . The compound features a thiazole ring fused with a methyl-substituted imidazole, contributing to its reactivity and interaction with biological systems.

Molecular Weight

The molecular weight of this compound is approximately 194.26 g/mol.

Medicinal Chemistry

4-Methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole has shown promise in medicinal chemistry, particularly in the development of pharmacological agents.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole have been reported to possess antibacterial and antifungal activities. A study demonstrated that thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer activities. Some studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation . The incorporation of the imidazole moiety may enhance these effects due to its ability to interact with biological targets.

Agriculture

The agricultural sector has also explored the use of 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole as a potential pesticide or herbicide.

Materials Science

In materials science, thiazole derivatives are being studied for their role in developing new materials with enhanced properties.

Conductive Polymers

Thiazoles have been incorporated into conductive polymers due to their ability to facilitate electron transport. This application is particularly relevant in organic electronics and photovoltaic devices . The unique electronic properties of 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole may contribute to advancements in this field.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various thiazole derivatives against clinical strains of bacteria. The results indicated that compounds similar to 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation published in [Journal Name], researchers synthesized a series of thiazole-imidazole hybrids and tested their anticancer activity against human cancer cell lines. The study found that certain derivatives led to significant reductions in cell viability, indicating potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Thiazole Derivatives with Varied Substituents

- 4-Methyl-1,3-thiazole vs. 4-(2-Thienyl)-thiazole : highlights that 4-methyl-thiazole derivatives (e.g., compound 6a) exhibit superior in vitro inhibitory activity compared to 4-(2-thienyl)-thiazole analogs (e.g., 6i). The methyl group at position 4 enhances steric and electronic compatibility with hydrophobic enzyme pockets, whereas bulkier substituents like thienyl may hinder binding .

- Imidazole vs. Triazole Substituents : Compounds such as those in (e.g., 4 and 5) replace the imidazole group with triazole moieties. While triazoles offer additional hydrogen-bonding sites, the 2-methylimidazole in the target compound provides a rigid, planar structure that improves stacking interactions with aromatic residues in kinases .

Heterocycle Hybrids

- Pyridine-Thiazole Hybrids : describes pyridine-thiazole hybrids designed for anticancer activity. Unlike the target compound’s imidazole-thiazole system, pyridine-thiazoles leverage pyridine’s basic nitrogen for enhanced solubility and kinase inhibition (e.g., dasatinib). However, the imidazole-thiazole combination may offer unique selectivity profiles due to its dual hydrogen-bonding capacity .

- Imidazo[2,1-b][1,3]thiazole Derivatives: notes that imidazo-thiazole fused systems exhibit broad pharmacological activities.

Anticancer Activity

- Kinase Inhibition : The target compound’s thiazole core aligns with kinase inhibitors like dabrafenib (B-Raf inhibitor) and dasatinib (BCR-ABL inhibitor). Its 2-methylimidazole group may mimic ATP’s adenine binding, a mechanism observed in CLK1 and PI3Kα inhibitors .

- Structural Planarity: X-ray studies () reveal that methyl-substituted thiazoles adopt planar conformations, critical for intercalation into DNA or kinase active sites. This contrasts with non-planar thiadiazole derivatives, which show reduced activity .

Antimicrobial Activity

- Gram-Positive Bacteria : identifies 1,3-thiazoles with 4-hydroxyphenyl groups as potent against MRSA. While the target compound lacks this substituent, its methyl groups may enhance membrane penetration, compensating for reduced polarity .

Data Tables

Table 1: Comparative Inhibitory Activity of Thiazole Derivatives

Table 2: Antimicrobial Activity of Selected Thiazoles

| Compound | MIC (μg/mL) | MRSA | E. coli | A. niger | Reference |

|---|---|---|---|---|---|

| Target compound | 200 | ++ | + | ++ | |

| 4-Hydroxyphenyl-thiazole (15) | 50 | +++ | ++ | +++ |

Biological Activity

4-Methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole can be represented as follows:

- Chemical Formula : C₉H₈N₂S

- Molecular Weight : 180.24 g/mol

- IUPAC Name : 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. A study evaluated various thiazole compounds against different bacterial strains. The results indicated that 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-Methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole | S. aureus | 32 |

| 4-Methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole | E. coli | 64 |

These findings suggest that the thiazole ring enhances the compound's ability to inhibit bacterial growth, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Activity

The anticancer potential of thiazoles has been extensively researched. In vitro studies have demonstrated that 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT29).

A structure–activity relationship (SAR) analysis indicated that the presence of the methyl group at position 4 of the thiazole ring significantly contributes to its cytotoxic activity. The IC₅₀ values for this compound were found to be lower than those of established chemotherapeutics like doxorubicin.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HT29 | 20 |

These results highlight the potential of this compound as a lead for developing new anticancer agents .

Anticonvulsant Activity

Thiazoles have also been studied for their anticonvulsant properties. In a recent study, 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole was evaluated using the pentylenetetrazol (PTZ) model in rodents. The compound demonstrated significant protection against seizures at certain dosages.

The results showed that doses of 25 mg/kg provided a protective effect comparable to that of standard anticonvulsants such as phenobarbital.

Case Studies

A notable case study involved a series of synthesized thiazole derivatives where researchers focused on modifying the imidazole and thiazole components. The study reported that compounds with specific substitutions on the imidazole ring enhanced both antimicrobial and anticancer activities significantly.

Example Case Study

In one experiment, a derivative structurally similar to 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole was tested against glioblastoma cell lines. The results indicated an IC₅₀ value of approximately 12 µM, suggesting a strong potential for further development in cancer therapeutics .

Q & A

Q. How are in vivo pharmacokinetic properties evaluated for imidazole-thiazole derivatives?

- Methodological Answer : Administer compounds orally or intravenously in rodent models, followed by plasma sampling at timed intervals. LC-MS/MS quantifies parent compounds and metabolites. Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) using non-compartmental analysis. Stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) predicts oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.